molecular formula C22H28N4O3 B2617980 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-81-6

2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Katalognummer: B2617980
CAS-Nummer: 902043-81-6
Molekulargewicht: 396.491
InChI-Schlüssel: LDKLPEOVWJHAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This tricyclic heterocyclic compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core with three key substituents:

  • 3-Methoxypropyl at position 1, enhancing solubility via its ether moiety.
  • Methyl at position 9, modulating steric and electronic properties.

Its molecular formula is C₂₃H₂₇N₅O₃ (calculated molecular weight: 433.50 g/mol), with a logP of ~2.5 (estimated from analogs), indicating moderate membrane permeability .

Eigenschaften

IUPAC Name

5-(azepane-1-carbonyl)-6-(3-methoxypropyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-9-7-12-26-19(16)23-20-17(21(26)27)15-18(25(20)13-8-14-29-2)22(28)24-10-5-3-4-6-11-24/h7,9,12,15H,3-6,8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLPEOVWJHAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrido-pyrrolo-pyrimidinones, characterized by a unique arrangement of nitrogen and carbon atoms that contribute to its biological properties. The molecular formula is C19H24N4O2C_{19}H_{24}N_4O_2, and it features multiple functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrido-pyrrolo-pyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Several studies have explored the cytotoxic effects of similar pyrido-pyrrolo-pyrimidinone derivatives on cancer cell lines. For example, compounds in this class have demonstrated the ability to induce apoptosis in human cancer cells through the activation of caspase pathways.

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. In silico analyses suggest that it may interact with enzymes involved in metabolic pathways critical for cell survival and proliferation. Specifically, it may inhibit enzymes such as lactate dehydrogenase (LDH) and phosphoethanolamine methyltransferase (PMT), which are essential for parasite metabolism in malaria-causing organisms like Plasmodium falciparum .

Study 1: Antiplasmodial Activity

A recent study focused on related compounds showed promising antiplasmodial activity against Plasmodium falciparum. The most effective derivative exhibited an IC50 value in the low micromolar range (17.95 ± 9.46 μM), indicating potent activity against the parasite while showing minimal cytotoxicity towards human endothelial cells .

CompoundIC50 (μM)Selectivity Index
Compound 717.95 ± 9.46High
Control (Standard Drug)15.00 ± 5.00Moderate

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were evaluated using human microvascular endothelial cells (HMEC-1). The results indicated no significant hemolytic effects at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

Vergleich Mit ähnlichen Verbindungen

Azepane vs. Piperazine/Piperidine Substituents

  • Compound in : Morpholin-4-ylcarbonyl substituent increases polarity (PSA = 43.4 Ų vs. 40.8 Ų for azepane analog), favoring aqueous solubility but reducing blood-brain barrier penetration .

Position 1 Substituents

  • Compound in : 1,9-Dimethyl substitution simplifies the structure (MW = 338.41 g/mol) but removes the 3-methoxypropyl group, decreasing solubility (logSw = -2.54 vs. -2.1 for the parent compound) .
  • Compound in : N-(2-Phenylethyl)carboxamide at position 2 introduces aromaticity, enhancing π-π stacking but increasing molecular weight (418.49 g/mol) .

Pharmacological Activity

Compound Structural Feature IC₅₀ (µM) Target Cell Line Source
Parent Compound (Hypothetical*) Azepane-1-carbonyl, 3-methoxypropyl Not reported
12n () 4-Chlorophenyl at position 2 6.55 ± 0.31 HeLa
9b () 1,3,4-Thiadiazole derivative 2.94 HepG2
6d () Morpholin-4-ylcarbonyl Not tested

Note: Antitumor data for the parent compound is unavailable in provided evidence; analogs suggest scaffold-dependent activity.

Key Research Findings

Substituent-Driven Activity : Azepane and morpholine carbonyl groups outperform smaller rings (e.g., piperazine) in balancing lipophilicity and target engagement .

Solubility Challenges : The 3-methoxypropyl group improves solubility but requires optimization to avoid metabolic instability (e.g., O-demethylation) .

Scaffold Versatility : Modifications at position 2 (carbonyl-linked rings) and position 9 (methyl vs. ethyl) significantly alter cytotoxicity profiles .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound ID Molecular Formula MW (g/mol) logP PSA (Ų) Water Solubility (logSw)
Parent Compound C₂₃H₂₇N₅O₃ 433.50 2.49* 40.8* -2.1*
C₂₂H₂₉N₅O₃ 411.51 2.48 43.4 -2.5
C₁₉H₂₂N₄O₂ 338.41 2.49 43.4 -2.54

*Estimated using and as references.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.